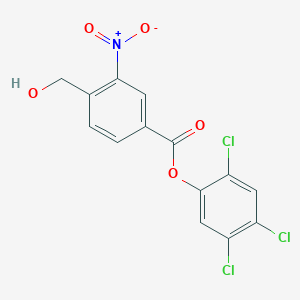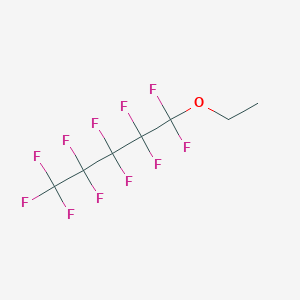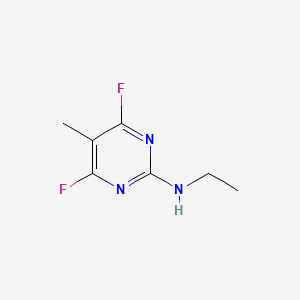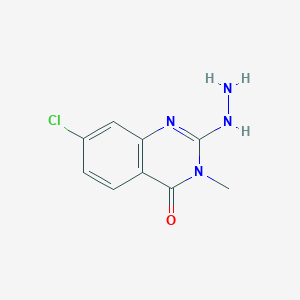![molecular formula C36H60S3Sn2 B14266304 tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane CAS No. 171917-46-7](/img/structure/B14266304.png)
tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane is a complex organotin compound. It consists of a thiophene ring system substituted with tributylstannyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin compound and organic halide
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process would include:
Bulk synthesis: Using large reactors with precise temperature and pressure control
Purification: Techniques such as column chromatography or recrystallization to obtain pure product
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane undergoes several types of reactions:
Substitution Reactions: Commonly used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Stille Coupling: Uses palladium catalysts, organic halides, and solvents like THF or toluene.
Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions are typically new organotin compounds or coupled organic molecules, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane has several scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules through coupling reactions.
Material Science: Employed in the development of conductive polymers and materials.
Electronics: Used in the fabrication of organic electronic devices due to its conductive properties.
Wirkmechanismus
The mechanism of action of tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane primarily involves its role as a reagent in coupling reactions. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the organotin compound and the organic halide. This process involves:
Oxidative Addition: Palladium inserts into the carbon-halide bond.
Transmetalation: Transfer of the organic group from tin to palladium.
Reductive Elimination: Formation of the new carbon-carbon bond and regeneration of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)thiophene: A simpler organotin compound with a single thiophene ring.
5,5-Bis(tributylstannyl)-2,2-bithiophene: Contains two thiophene rings and two tributylstannyl groups.
Uniqueness
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane is unique due to its multiple thiophene rings and tributylstannyl groups, making it highly versatile in coupling reactions and material science applications.
Eigenschaften
| 171917-46-7 | |
Molekularformel |
C36H60S3Sn2 |
Molekulargewicht |
826.5 g/mol |
IUPAC-Name |
tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H6S3.6C4H9.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;6*1-3-4-2;;/h1-6H;6*1,3-4H2,2H3;; |
InChI-Schlüssel |
AQCNTMURMQGRQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/no-structure.png)
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)




